(2-Fluorophenyl)urea

Medicinal Chemistry Enzyme Inhibition Structure-Based Drug Design

Ortho-fluorine atom in (2-fluorophenyl)urea provides unique hydrogen bonding with catalytic Tyr383 residues in soluble epoxide hydrolase (sEH), enabling sub-nanomolar inhibitor potency (IC₅₀ 0.7 nM) not accessible with meta or para isomers. This regiochemistry is also essential for selective sorghum herbicide development; the compound is specifically metabolized to non-toxic derivatives. The distinct melting point (178–184°C) serves as a reliable identity benchmark for analytical verification. As a shelf-stable, 98% purity solid, it is the definitive building block for ortho-fluorophenyl SAR campaigns and C–H activation chemistry.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 656-31-5
Cat. No. B1360107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)urea
CAS656-31-5
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)N)F
InChIInChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyPAWVOCWEWJXILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluorophenyl)urea (CAS 656-31-5): A Core Intermediate for Kinase and Agrochemical SAR Studies


(2-Fluorophenyl)urea (CAS 656-31-5) is a mono-fluorinated phenylurea derivative with a molecular weight of 154.14 g/mol . Its structure incorporates an ortho-fluorine atom on the phenyl ring, which distinguishes it from its meta- and para-fluorinated isomers. The compound serves as a versatile building block, with documented applications in soluble epoxide hydrolase (sEH) inhibition [1] and as the core for selective herbicides such as N-cyclopropyl-N′-(2-fluorophenyl)urea [2]. Commercially, it is available at 98% purity with a reported melting point range of 178–184°C .

The Criticality of Ortho-Fluorine: Why (2-Fluorophenyl)urea Is Not a Drop-In Replacement for Its Isomers


Simple substitution with (3-fluorophenyl)urea or (4-fluorophenyl)urea is not scientifically valid due to the profound impact of fluorine's position on both biological activity and physicochemical properties. The ortho-fluorine atom engages in distinct hydrogen bonding with catalytic residues (e.g., Tyr383 in sEH), a contact unavailable to meta or para isomers, which directly translates to sub-nanomolar potency [1]. Furthermore, the ortho substitution pattern is essential for achieving selectivity in herbicidal applications, as the N-cyclopropyl derivative of (2-fluorophenyl)urea is specifically metabolized in sorghum, a trait not replicated with alternative ring substitutions [2]. Lastly, the melting point of (2-fluorophenyl)urea (178–184°C) differs markedly from its 3-fluoro (162–166°C) and 4-fluoro (174–178°C) analogs, requiring distinct formulation and handling protocols [3].

(2-Fluorophenyl)urea (656-31-5): Quantitative Differentiation Data for Informed Procurement


Sub-Nanomolar sEH Inhibition Enabled by Ortho-Fluorine Hydrogen Bonding

In the development of soluble epoxide hydrolase (sEH) inhibitors, derivatives containing the (2-fluorophenyl)urea fragment achieve exceptional potency. The lead compound 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b) exhibits an IC50 of 0.7 nM [1]. This high potency is not solely due to the adamantane group but is critically dependent on the ortho-fluorine. Crystallographic analysis reveals a specific hydrogen bond between the ortho-fluorine and Tyr383 in the sEH active site, an interaction that is geometrically impossible for the corresponding 3-fluoro or 4-fluoro isomers [1]. The difference in IC50 between the 2-fluoro derivative (0.7 nM) and the least potent analog in the series (630.9 nM) underscores the non-interchangeable nature of the fluorine position [1].

Medicinal Chemistry Enzyme Inhibition Structure-Based Drug Design

Herbicidal Selectivity in Grain Sorghum via Metabolic Detoxification

The derivative N-cyclopropyl-N′-(2-fluorophenyl)urea (US Patent 4,344,916) demonstrates selective herbicidal activity in grain sorghum [1]. While in vitro assays on isolated pea chloroplasts show that the N-cyclopropyl derivative of 2,5-difluorophenyl urea has higher intrinsic activity, the (2-fluorophenyl)urea derivative achieves whole-plant selectivity [2]. This selectivity is attributed to the compound's rapid detoxification to weakly active metabolites within the sorghum plant, a process that does not occur in target weeds. Postulated metabolites of the (2-fluorophenyl)urea derivative show weak or no in vitro activity, directly validating the mechanism of crop safety [2]. In contrast, analogs like the 2,5-difluorophenyl derivative lack this specific metabolic pathway in sorghum, leading to phytotoxicity [2].

Agrochemistry Herbicide Development Crop Protection

Distinct Solid-State Properties: Melting Point as a Critical QC and Formulation Parameter

The melting point of (2-fluorophenyl)urea is reported as 178–184°C . This differs significantly from its positional isomers: (3-fluorophenyl)urea (CAS 770-19-4) melts at 162–166°C [1], and (4-fluorophenyl)urea (CAS 659-36-9) at 174–178°C [2]. This variation of up to 22°C between the ortho and meta isomers is a direct consequence of different intermolecular hydrogen bonding networks in the solid state. A melting point difference of this magnitude is a critical parameter for quality control and purity assessment, as a 2% impurity can depress the melting point by several degrees, potentially leading to misidentification if isomers are confused. It also has direct implications for formulation processes like hot-melt extrusion, where a narrower or lower melting range can be a decisive advantage [3].

Analytical Chemistry Quality Control Formulation Science

(2-Fluorophenyl)urea (656-31-5): Optimal Scientific and Industrial Use Cases


Medicinal Chemistry: Core Scaffold for Next-Generation sEH Inhibitors

Procurement of (2-fluorophenyl)urea is scientifically justified for any structure-activity relationship (SAR) campaign targeting soluble epoxide hydrolase (sEH). The ortho-fluorine's ability to form a hydrogen bond with the catalytic tyrosine residue (Tyr383) is a key driver of the sub-nanomolar potency observed in lead compounds like 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (IC50 = 0.7 nM). This specific interaction is not accessible with the 3-fluoro or 4-fluoro isomers, making the ortho compound indispensable for achieving and optimizing potency .

Agrochemical R&D: Synthesis of Selective Sorghum Herbicides

The compound is the essential precursor for synthesizing N-cyclopropyl-N′-(2-fluorophenyl)urea, a selective postemergence herbicide for grain sorghum. The (2-fluorophenyl)urea scaffold is uniquely metabolized by the sorghum plant to non-toxic derivatives, a mechanism of selectivity that is not observed with the more active but phytotoxic 2,5-difluorophenyl analog. This makes (2-fluorophenyl)urea the starting material of choice for developing crop-safe herbicides in this class .

Quality Control and Analytical Method Development

The distinct melting point of 178–184°C serves as a critical reference standard for analytical laboratories. This value is substantially higher than its meta-isomer (162–166°C) and provides a clear, quantifiable benchmark for identity verification and purity assessment of incoming shipments. Using this compound as a reference standard helps prevent cross-contamination and ensures the integrity of subsequent synthetic steps .

General Organic Synthesis: Fluorinated Building Block

As a shelf-stable, commercially available (98% purity) solid with a melting point of 178–184°C, (2-fluorophenyl)urea is a reliable building block for introducing a 2-fluoroaniline moiety in a protected form. It can be utilized in various coupling reactions to construct more complex heterocyclic systems or as a directing group in C-H activation chemistry, providing a straightforward entry point to ortho-fluorinated biaryl and heteroaryl structures .

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